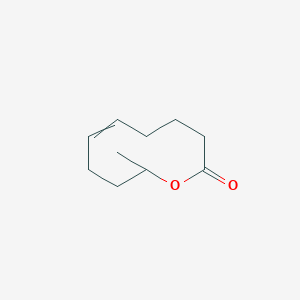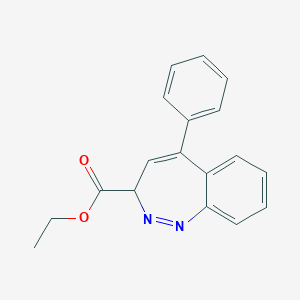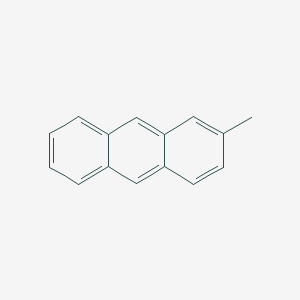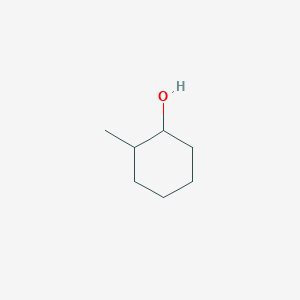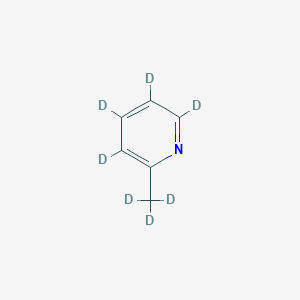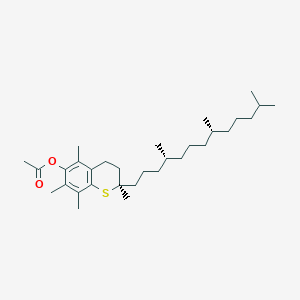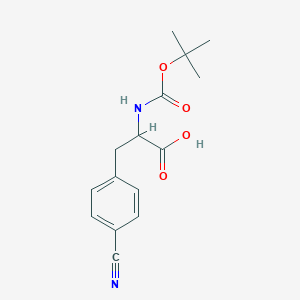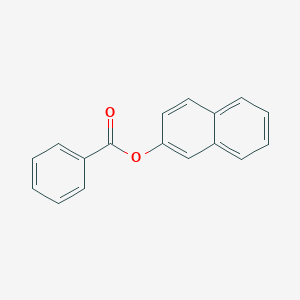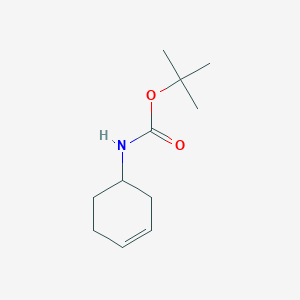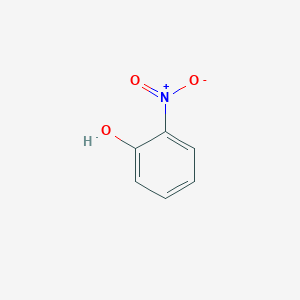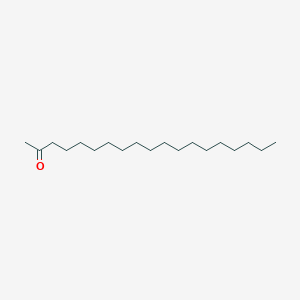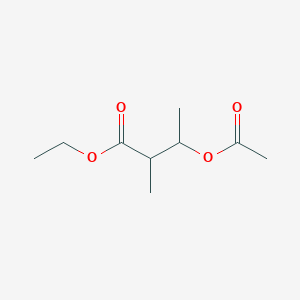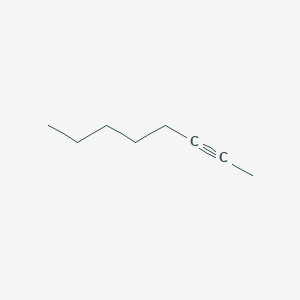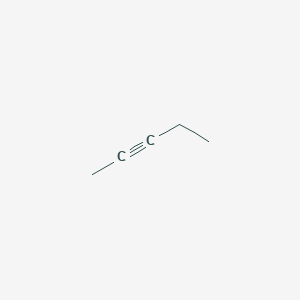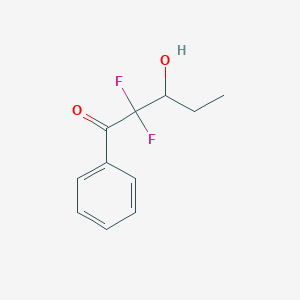
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one, also known as DHP, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of chiral ketones, which are widely used in the synthesis of various pharmaceuticals and agrochemicals. DHP is a white crystalline powder that has a molecular weight of 220.21 g/mol and a melting point of 96-97°C.
Wirkmechanismus
The exact mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has also been shown to modulate the activity of several ion channels, including the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemische Und Physiologische Effekte
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has also been found to reduce the expression of COX-2, further supporting its anti-inflammatory activity. In addition, 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been shown to modulate the activity of several neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate, which are involved in the regulation of pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one in lab experiments is its high purity and stability. 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is readily available in the market and can be easily synthesized in the laboratory. Additionally, the synthesis of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is highly efficient and yields high purity product, making it an ideal candidate for use in various biological assays. However, one of the limitations of using 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is its relatively high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one. One of the potential areas of research is the development of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one-based anticancer drugs. Several studies have shown that 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one exhibits potent activity against several cancer cell lines, making it a promising candidate for the development of novel anticancer agents. Another potential area of research is the investigation of the mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one. Although the exact mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is not fully understood, further research in this area may provide insights into the development of new drugs for the treatment of various diseases. Additionally, the potential use of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one in the treatment of neurological disorders, such as epilepsy and neuropathic pain, warrants further investigation.
Synthesemethoden
The synthesis of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one involves the reaction of 2,2-difluoro-1,3-dimethyl-1-phenylbutan-1-one with sodium borohydride in the presence of an acid catalyst. The reaction proceeds through a reduction process, resulting in the formation of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one as the final product. This method is highly efficient and yields high purity 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to possess several pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been found to exhibit potent activity against several cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
CAS-Nummer |
132365-90-3 |
|---|---|
Produktname |
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one |
Molekularformel |
C11H12F2O2 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
2,2-difluoro-3-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H12F2O2/c1-2-9(14)11(12,13)10(15)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 |
InChI-Schlüssel |
VZWRLAHQOXBWJI-UHFFFAOYSA-N |
SMILES |
CCC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Kanonische SMILES |
CCC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Synonyme |
1-Pentanone, 2,2-difluoro-3-hydroxy-1-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



